molecular formula C22H15F2NO B11541977 (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one

(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one

Cat. No.: B11541977
M. Wt: 347.4 g/mol
InChI Key: ZJLOOVFMVXBNIG-CTTWKOHPSA-N
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Description

The compound (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is an organic molecule characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-fluorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a promising candidate for drug design.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties, imparted by the fluorine atoms, make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-CHLOROPHENYL)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE
  • (2E)-3-(4-BROMOPHENYL)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE
  • (2E)-3-(4-IODOPHENYL)-1-{4-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE

Uniqueness

The uniqueness of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE lies in the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H15F2NO

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)methylideneamino]phenyl]prop-2-en-1-one

InChI

InChI=1S/C22H15F2NO/c23-19-8-1-16(2-9-19)5-14-22(26)18-6-12-21(13-7-18)25-15-17-3-10-20(24)11-4-17/h1-15H/b14-5+,25-15?

InChI Key

ZJLOOVFMVXBNIG-CTTWKOHPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F

Origin of Product

United States

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